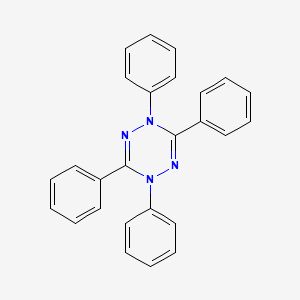
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is a heterocyclic compound characterized by its unique structure, which includes four phenyl groups attached to a tetraazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the tetraazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Similar in structure but with a triazine ring.
2,4,6-Triphenyl-1,3,5-triazine: Another related compound with a triazine core.
Tetraphenyl-1,4-dioxin: Shares the tetraphenyl motif but with a different heterocyclic core.
Uniqueness
1,3,4,6-Tetraphenyl-1,4-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it valuable in various catalytic and material science applications.
Properties
Molecular Formula |
C26H20N4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,3,4,6-tetraphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-30(24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)28-29(25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
UGHPWAQUZDYJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705401.png)
![4-{[(1E,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11705403.png)
![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)
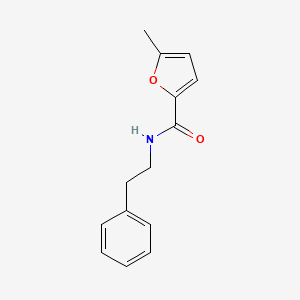
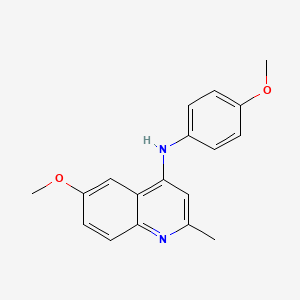
![(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11705422.png)
![2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11705428.png)
![2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline](/img/structure/B11705429.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)
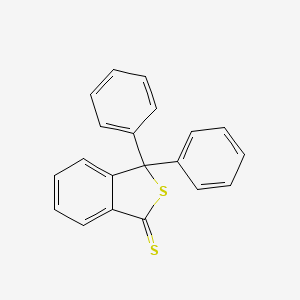
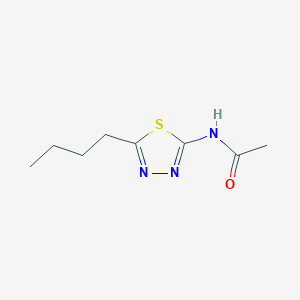
![(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705459.png)

